molecular formula C6H3ClFNO2 B1395116 2-Chloro-4-fluoronicotinic acid CAS No. 929022-76-4

2-Chloro-4-fluoronicotinic acid

Cat. No. B1395116
CAS RN: 929022-76-4
M. Wt: 175.54 g/mol
InChI Key: GXDFQGOVWALHAS-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoronicotinic acid is a heterocyclic aromatic organic compound . It comprises a nicotinic acid ring with a chlorine and a fluorine atom at the 2- and 4- positions, respectively. The molecular formula is C6H3ClFNO2 .


Synthesis Analysis

The synthesis of 2-Chloro-4-fluoronicotinic acid involves a solution of LDA and THF combined and cooled to -78°C. 2-Chloro-4-fluoropyridine is then dissolved in THF and added dropwise over 20 minutes. The solution is stirred for 1 hour .


Molecular Structure Analysis

The molecular weight of 2-Chloro-4-fluoronicotinic acid is 175.545 Da . The monoisotopic mass is 174.983627 Da . The InChI key is GXDFQGOVWALHAS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chloro-4-fluoronicotinic acid has a density of 1.6±0.1 g/cm³ . The boiling point is 302.1±37.0 °C at 760 mmHg . The vapor pressure is 0.0±0.7 mmHg at 25°C . The enthalpy of vaporization is 57.3±3.0 kJ/mol . The flash point is 136.5±26.5 °C . The index of refraction is 1.563 . The molar refractivity is 36.2±0.3 cm³ .

Scientific Research Applications

Synthesis of Pharmaceutical Intermediates

2-Chloro-4-fluoronicotinic acid is utilized in the synthesis of key pharmaceutical intermediates. For instance, it is involved in the practical synthesis of 2-[(1H-pyrrolo[2,3-b]pyridine-4-yl)methylamino]-5-fluoronicotinic acid, a compound with significant pharmaceutical applications. This process involves regioselective chlorination and a palladium-catalyzed cyanation/reduction sequence (Wang et al., 2006).

Preparation of Heterocyclic Scaffolds

4-Chloro-2-fluoro-5-nitrobenzoic acid, a closely related compound, serves as a multireactive building block for heterocyclic oriented synthesis (HOS). This facilitates the preparation of various nitrogenous heterocycles, vital in drug discovery (Křupková et al., 2013).

Biotransformation Studies

Research on 2-Chloronicotinic acid, a derivative of 2-Chloro-4-fluoronicotinic acid, focuses on its transformation by Rhodococcus erythropolis ZJB-09149. This transformation is significant for the synthesis of pesticides and medicines. The study provides insights into the biotransformation pathway and the enzymes involved in this process (Jin et al., 2011).

Fluorometric and Spectroscopic Applications

The fluorescence quenching mechanism of related compounds like 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid has been studied. These investigations are crucial in understanding the photophysical properties of such compounds (Geethanjali et al., 2015).

Studies in Molecular Structure and Interactions

The study of 2-chloro-4-fluorotoluene, a related compound, involves molecular jet Fourier transform microwave spectroscopy and quantum chemistry. This research provides detailed insights into the molecular structure and internal rotation mechanisms, contributing to our understanding of molecular interactions in similar compounds (Nair et al., 2020).

Analytical Chemistry Applications

The use of 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde, a compound related to 2-Chloro-4-fluoronicotinic acid, in pre-column derivatization for HPLC separation of chlorophenols, highlights its role in analytical chemistry. This application is crucial for the determination of specific compounds in pharmaceutical formulations (Gatti et al., 1997).

Safety and Hazards

The safety information for 2-Chloro-4-fluoronicotinic acid includes a GHS07 pictogram . The signal word is "Warning" . Hazard statements include H302-H315-H319-H335 . Precautionary statements include P261-P305+P351+P338 .

properties

IUPAC Name

2-chloro-4-fluoropyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO2/c7-5-4(6(10)11)3(8)1-2-9-5/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXDFQGOVWALHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40695954
Record name 2-Chloro-4-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

929022-76-4
Record name 2-Chloro-4-fluoropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40695954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-4-fluoropyridine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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